![molecular formula C29H20ClNO3 B560083 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid CAS No. 1273323-67-3](/img/structure/B560083.png)
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
Scientific Research Applications
YLF-466D: Comprehensive Analysis of Scientific Research Applications
1. Activation of AMP-Activated Protein Kinase (AMPK) YLF-466D is an orally bioavailable activator of AMPK, which plays a crucial role in regulating cellular energy homeostasis. It activates AMPK at a concentration of 150 µM in platelets, indicating its potential in managing energy-related metabolic processes .
Antiplatelet Therapy: The compound has been shown to inhibit platelet aggregation induced by thrombin, ADP, and collagen, with IC50 values of 84, 55, and 87 µM respectively. This suggests that YLF-466D could be used in antiplatelet therapy, although further in vivo and clinical validation is needed .
Diabetes Management: YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and has been shown to improve glucose tolerance in mouse models of diabetes at a dose of 150 mg/kg. This points to its application in diabetes management through the modulation of glucose levels .
Whole Blood Aggregation Inhibition: The compound also inhibits the aggregation of whole blood, which is a critical factor in the prevention of thrombotic events. This property further supports its potential use in antiplatelet and anticoagulant therapies .
AMPK Phosphorylation Induction: YLF-466D effectively stimulates AMPK as indicated by phosphorylation at Thr172. This activation correlates with its capacity to suppress aggregation induced by various agonists such as thrombin, ADP, and collagen, highlighting its role in signal transduction pathways related to cellular stress responses .
Mechanism of Action
Target of Action
The primary target of YLF-466D is AMP-activated protein kinase (AMPK) . AMPK is a major regulator of cellular energy homeostasis .
Mode of Action
YLF-466D acts as an activator of AMPK . It stimulates AMPK in a concentration-dependent manner, leading to activation-dependent phosphorylation at Thr172 . This activation correlates with its capacity to suppress aggregation induced by various agonists such as thrombin, ADP, and collagen .
Biochemical Pathways
The activation of AMPK by YLF-466D affects the platelet aggregation pathway . The compound inhibits platelet aggregation induced by thrombin, ADP, and collagen .
Result of Action
The activation of AMPK by YLF-466D results in the inhibition of platelet aggregation . This is confirmed by the suppression of aggregation induced by thrombin, ADP, and collagen . The effects on AMPK and aggregation are concentration-dependent, with the highest efficacy at 150 μM .
properties
IUPAC Name |
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOVHROVFJFAH-CYYJNZCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of YLF-466D in relation to its antiplatelet effects?
A1: The research paper "Antiplatelet effect of a newly developed AMP-activated protein kinase activator YLF-466D" [] investigates the compound's role as an AMPK activator. While the abstract doesn't provide specific details on downstream effects, it suggests that YLF-466D exerts its antiplatelet effects by activating AMPK. Further research is needed to elucidate the precise molecular mechanisms involved in this process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.